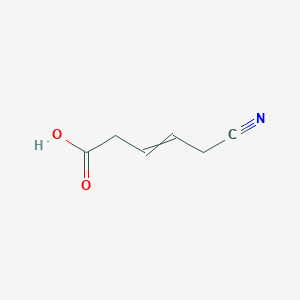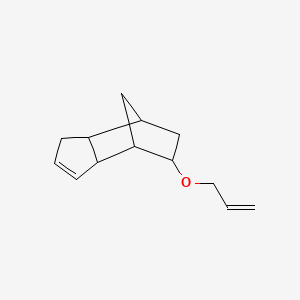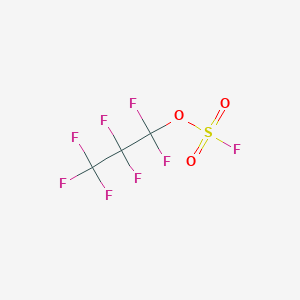
Tetradeca-1,3,5,7,9,11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the annulene family and is characterized by its conjugated ring structure containing alternating double bonds. It forms dark-red needle-like crystals and has played a significant role in the development of criteria for aromaticity, a stabilizing property in physical organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-1,3,5,7,9,11,13-heptaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of a suitable precursor, such as a halogenated tetradecane, using a strong base like potassium tert-butoxide in a polar aprotic solvent .
Industrial Production Methods: The scalability of these methods for industrial purposes would require optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptaene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can occur at the double bonds of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
Tetradeca-1,3,5,7,9,11,13-heptaene has several applications in scientific research:
作用機序
The mechanism by which tetradeca-1,3,5,7,9,11,13-heptaene exerts its effects is primarily related to its conjugated ring structure. The compound can participate in electron delocalization, leading to unique chemical reactivity and stability. Its molecular targets and pathways involve interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
類似化合物との比較
Cyclododecahexaene (C12H12): Another annulene with a smaller ring size and fewer double bonds.
Cyclooctadecanonaene (C18H18): A larger annulene with more double bonds and a different stability profile.
Cyclohexadecaheptaene (C16H16): Similar in structure but with a different ring size and conjugation pattern.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptaene is unique due to its specific ring size and conjugation, which provide distinct aromaticity and stability characteristics. Unlike smaller annulenes, it exhibits limited aromaticity due to the inability to adopt a completely planar conformation .
特性
CAS番号 |
2423-93-0 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
tetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C14H16/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H,1-2H2 |
InChIキー |
BXXAZCMIYPYZKT-UHFFFAOYSA-N |
正規SMILES |
C=CC=CC=CC=CC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


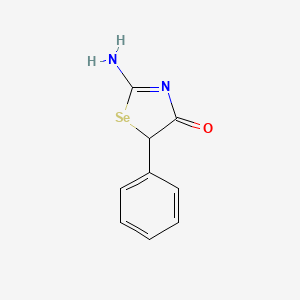
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
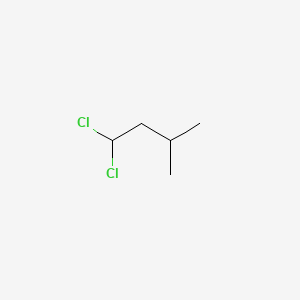
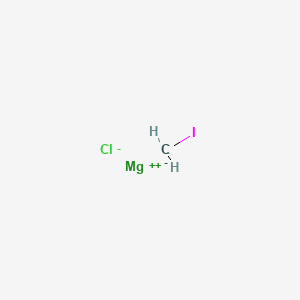
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
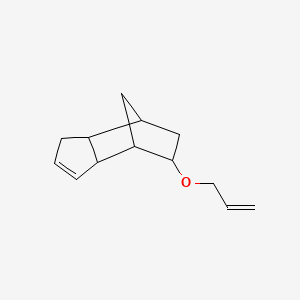
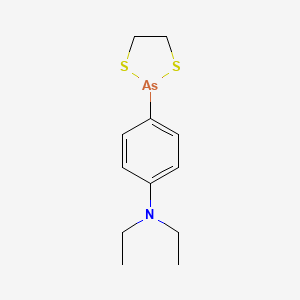
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
